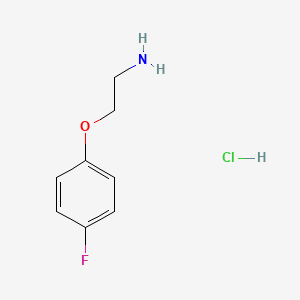

2-(4-Fluorophenoxy)ethanamine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-fluorophenoxy)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO.ClH/c9-7-1-3-8(4-2-7)11-6-5-10;/h1-4H,5-6,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYCKPZWFWBNXST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCN)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70622157 | |

| Record name | 2-(4-Fluorophenoxy)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70622157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

263409-81-0 | |

| Record name | Ethanamine, 2-(4-fluorophenoxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=263409-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Fluorophenoxy)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70622157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-aminoethoxy)-4-fluorobenzene hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to the Physical Properties of 2-(4-Fluorophenoxy)ethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2-(4-Fluorophenoxy)ethanamine hydrochloride (CAS No: 263409-81-0). The information presented is intended to support research, development, and quality control activities involving this compound.

Core Physical and Chemical Properties

This compound is a chemical intermediate with potential applications in pharmaceutical synthesis. A precise understanding of its physical characteristics is essential for its handling, formulation, and integration into synthetic pathways.

| Property | Value | Source |

| CAS Number | 263409-81-0 | [1] |

| Molecular Formula | C₈H₁₁ClFNO | [1] |

| Molecular Weight | 191.633 g/mol | [1] |

| Melting Point | 192 - 194 °C | [1] |

| Boiling Point | Data not available | |

| Appearance | White to off-white solid | |

| Solubility | As a hydrochloride salt of an amine, it is expected to be soluble in polar protic solvents such as water, methanol, and ethanol. Its solubility is anticipated to be lower in nonpolar aprotic solvents. | |

| Storage Conditions | Inert atmosphere, Room Temperature | [1] |

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate and reproducible determination of the physical properties of chemical compounds. The following sections outline standard protocols that can be employed for the characterization of this compound.

Melting Point Determination (Capillary Method)

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.

Principle: A small, finely powdered sample of the substance is heated at a controlled rate in a capillary tube. The temperatures at which the substance begins to liquefy and at which it is completely liquid are recorded as the melting range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Ensure the sample of this compound is thoroughly dried and finely powdered using a mortar and pestle.

-

Introduce a small amount of the powdered sample into the open end of a capillary tube.

-

Compact the sample at the bottom of the tube by gently tapping the sealed end on a hard surface. The packed sample height should be approximately 2-3 mm.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a steady and slow rate, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Record the temperature at which the entire sample has turned into a clear liquid (the completion of melting).

-

The recorded temperature range is the melting point of the sample. For high accuracy, the determination should be repeated at least twice, and the average value reported.

Solubility Determination (Isothermal Equilibrium Method)

Understanding the solubility profile of a compound in various solvents is fundamental for its application in solution-based reactions, formulations, and purification processes.

Principle: An excess amount of the solute is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the saturated solution is then determined analytically.

Apparatus:

-

Thermostatic shaker bath

-

Sealed vials

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm)

Procedure:

-

Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, methanol) in a sealed vial.

-

Place the vial in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is achieved.

-

After equilibration, allow the undissolved solid to settle.

-

Centrifuge the vial to further separate the solid and liquid phases.

-

Carefully withdraw a known volume of the clear supernatant and filter it using a syringe filter to remove any remaining solid particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted solution using a validated HPLC method to determine the concentration of the dissolved compound.

-

Calculate the solubility from the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure accuracy and precision.

Logical Workflow Visualization

The following diagram illustrates a generalized synthetic workflow for the preparation of aryloxy ethanamine hydrochlorides, which is applicable to the synthesis of this compound.

Caption: A generalized synthetic pathway for this compound.

References

An In-depth Technical Guide to 2-(4-Fluorophenoxy)ethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Fluorophenoxy)ethanamine hydrochloride is a chemical compound of significant interest in the field of medicinal chemistry and drug development. Its structural motif, a fluorophenoxy ethylamine, is a recognized pharmacophore present in various biologically active molecules. The incorporation of a fluorine atom on the phenyl ring is a common strategy in drug design to enhance metabolic stability and improve binding affinity to biological targets. This guide provides a comprehensive overview of the chemical structure, synthesis, and potential biological applications of this compound, with a focus on its role as a potential modulator of the serotonin transporter (SERT).

Chemical Structure and Properties

The chemical structure of this compound combines a 4-fluorophenoxy group with an ethanamine hydrochloride moiety. This structure is key to its potential biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 263409-81-0 | [1] |

| Molecular Formula | C₈H₁₁ClFNO | [1] |

| Molecular Weight | 191.63 g/mol | [1] |

| Melting Point | 192 - 194 °C | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in water and polar organic solvents |

Synthesis

A plausible and efficient synthesis of this compound can be achieved through a two-step process involving a Williamson ether synthesis followed by a Gabriel synthesis to introduce the amine group. This method offers good yields and avoids the formation of secondary amine byproducts.

Synthesis Pathway

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2-(4-Fluorophenoxy)ethanol

-

To a solution of 4-fluorophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 2-bromoethanol (1.2 eq) dropwise to the reaction mixture.

-

Reflux the reaction mixture for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford pure 2-(4-fluorophenoxy)ethanol.

Step 2: Synthesis of 1-(2-Bromoethoxy)-4-fluorobenzene

-

Dissolve 2-(4-fluorophenoxy)ethanol (1.0 eq) in a suitable solvent such as dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus tribromide (0.5 eq) or thionyl chloride (1.2 eq) to the solution.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Quench the reaction by carefully adding water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-(2-bromoethoxy)-4-fluorobenzene.

Step 3: Synthesis of N-(2-(4-Fluorophenoxy)ethyl)phthalimide

-

To a solution of 1-(2-bromoethoxy)-4-fluorobenzene (1.0 eq) in dimethylformamide (DMF), add potassium phthalimide (1.1 eq).

-

Heat the reaction mixture to 80-90 °C and stir for 6-8 hours.

-

After completion, pour the reaction mixture into ice-water.

-

Collect the precipitated solid by filtration, wash with water, and dry to obtain N-(2-(4-fluorophenoxy)ethyl)phthalimide.

Step 4: Synthesis of 2-(4-Fluorophenoxy)ethanamine

-

Suspend N-(2-(4-fluorophenoxy)ethyl)phthalimide (1.0 eq) in ethanol.

-

Add hydrazine hydrate (2.0 eq) to the suspension.

-

Reflux the mixture for 4-6 hours, during which a white precipitate of phthalhydrazide will form.

-

Cool the reaction mixture and filter off the precipitate.

-

Concentrate the filtrate under reduced pressure to obtain the crude 2-(4-fluorophenoxy)ethanamine.

Step 5: Preparation of this compound

-

Dissolve the crude 2-(4-fluorophenoxy)ethanamine in diethyl ether.

-

Slowly add a solution of hydrochloric acid in diethyl ether with stirring.

-

Collect the resulting white precipitate by filtration.

-

Wash the precipitate with cold diethyl ether and dry under vacuum to yield this compound.

Spectroscopic Data

The structure of this compound can be confirmed by various spectroscopic techniques. Below is a summary of the expected spectroscopic data.

Table 2: Representative Spectroscopic Data for this compound

| Technique | Expected Peaks/Signals |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 8.3 (br s, 3H, NH₃⁺), 7.1-7.2 (m, 2H, Ar-H), 6.9-7.0 (m, 2H, Ar-H), 4.1 (t, 2H, O-CH₂), 3.2 (t, 2H, CH₂-N)[2] |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): 158.0 (d, J=237 Hz, C-F), 154.5 (C-O), 116.5 (d, J=23 Hz, Ar-C), 116.0 (d, J=8 Hz, Ar-C), 66.0 (O-CH₂), 38.5 (CH₂-N) |

| FT-IR (KBr, cm⁻¹) | ν (cm⁻¹): 3400-2800 (N-H stretch, broad), 3100-3000 (Ar C-H stretch), 1600, 1500 (Ar C=C stretch), 1250 (Ar-O-C stretch), 1100 (C-F stretch) |

Biological Activity and Mechanism of Action

Derivatives of 2-(4-fluorophenoxy)ethanamine have been investigated for their potential as selective serotonin reuptake inhibitors (SSRIs). SSRIs are a class of drugs primarily used as antidepressants in the treatment of major depressive disorder and anxiety disorders. They function by increasing the extracellular level of the neurotransmitter serotonin by limiting its reabsorption into the presynaptic cell, increasing the level of serotonin in the synaptic cleft available to bind to the postsynaptic receptor.[3][4][5]

Proposed Mechanism of Action: Serotonin Reuptake Inhibition

Caption: Inhibition of serotonin reuptake by this compound.

Experimental Workflow for Biological Evaluation

To evaluate the potential of this compound as a selective serotonin reuptake inhibitor, a series of in vitro and in vivo experiments can be conducted.

Caption: Experimental workflow for the evaluation of a potential SSRI.

Experimental Protocol: In Vitro Serotonin Reuptake Inhibition Assay

This protocol describes a general procedure for assessing the inhibitory activity of a test compound on the serotonin transporter using a cell-based assay.

-

Cell Culture: Maintain a suitable cell line stably expressing the human serotonin transporter (e.g., HEK293-hSERT cells) in appropriate culture medium.

-

Assay Preparation:

-

Plate the cells in a 96-well plate and allow them to adhere overnight.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).

-

Prepare serial dilutions of the test compound in assay buffer.

-

-

Assay Procedure:

-

Wash the cells with pre-warmed assay buffer.

-

Add the different concentrations of the test compound to the wells and incubate for a specified time (e.g., 15-30 minutes) at 37°C.

-

Initiate the uptake reaction by adding a solution containing a fixed concentration of radiolabeled serotonin (e.g., [³H]5-HT).

-

Incubate for a short period (e.g., 10-15 minutes) at 37°C to allow for serotonin uptake.

-

Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

-

-

Data Analysis:

-

Lyse the cells and measure the amount of radioactivity in each well using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of serotonin uptake) by fitting the data to a dose-response curve.

-

Conclusion

This compound is a promising chemical entity with a structural framework conducive to interaction with biological targets, particularly the serotonin transporter. The synthetic route outlined provides a practical approach for its preparation. The expected biological activity as a selective serotonin reuptake inhibitor warrants further investigation through the detailed experimental workflows described. This technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and related compounds. Further studies are necessary to fully elucidate its pharmacological profile, including its efficacy, safety, and pharmacokinetic properties.

References

An In-depth Technical Guide to 2-(4-Fluorophenoxy)ethanamine Hydrochloride (CAS: 263409-81-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Fluorophenoxy)ethanamine hydrochloride is a chemical compound with potential applications in pharmaceutical research and development. This technical guide provides a comprehensive overview of its chemical properties, and while direct biological data is limited, it explores its potential pharmacological significance based on the broader class of fluorophenoxyethylamine derivatives. This document also presents illustrative experimental protocols and conceptual diagrams to guide future research endeavors. It is important to note that specific experimental data for this compound is not extensively available in public literature; therefore, some sections of this guide are based on data from structurally related molecules and should be interpreted as predictive.

Chemical and Physical Properties

This compound is a hydrochloride salt of a fluorinated phenoxyethylamine derivative. The presence of the fluorine atom can significantly influence its physicochemical properties, such as lipophilicity and metabolic stability, which are critical for its potential as a drug candidate.

| Property | Value | Reference |

| CAS Number | 263409-81-0 | |

| Molecular Formula | C₈H₁₁ClFNO | [1] |

| Molecular Weight | 191.63 g/mol | [1] |

| Melting Point | 192 - 194 °C | [2] |

| Appearance | White to off-white solid | |

| Storage Conditions | Inert atmosphere, Room Temperature | [2] |

Synthesis

Caption: Plausible synthetic workflow for this compound.

Potential Pharmacological Profile

Direct pharmacological data for this compound is scarce in the public domain. However, the fluorophenoxyethylamine scaffold is a recognized pharmacophore present in various bioactive compounds, particularly those targeting monoamine transporters.[1]

Serotonin Transporter (SERT) Interaction

The 2-(4-fluorophenoxy)ethyl moiety is a structural component in some molecules investigated as serotonin-selective reuptake inhibitors (SSRIs).[1] SSRIs function by blocking the reuptake of serotonin into the presynaptic neuron, thereby increasing the concentration of serotonin in the synaptic cleft. This mechanism is central to the action of many antidepressant medications. While specific binding affinity data (Kᵢ or IC₅₀ values) for 2-(4-Fluorophenoxy)ethanamine at SERT is not available, its structural similarity to known SERT ligands suggests it may exhibit some affinity for this transporter.[1]

Caption: Potential mechanism of action via SERT inhibition.

Illustrative Experimental Protocols

Due to the lack of specific published studies on this compound, the following protocols are provided as representative examples of methodologies that could be employed to characterize its biological activity. These are based on standard assays used for similar compounds.

Radioligand Binding Assay for Serotonin Transporter (SERT)

This protocol outlines a method to determine the binding affinity of the test compound for SERT.

Objective: To quantify the in vitro binding affinity of this compound to human SERT.

Materials:

-

Cell membranes from a stable cell line expressing recombinant human SERT.

-

Radioligand: [³H]-Citalopram (a high-affinity SERT ligand).

-

Test Compound: this compound.

-

Non-specific binding control: A high concentration of a known SERT inhibitor (e.g., Fluoxetine).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, combine the cell membranes, [³H]-Citalopram, and either the test compound, buffer (for total binding), or the non-specific binding control.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound and determine the IC₅₀ and Kᵢ values using non-linear regression analysis.

Caption: Workflow for a radioligand binding assay.

Safety Information

Limited safety data is available. Standard laboratory safety precautions should be taken when handling this compound. This includes wearing personal protective equipment such as gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion and Future Directions

This compound represents a chemical entity with potential for further investigation in the field of drug discovery, particularly in the context of neurological disorders. Its structural features suggest a possible interaction with monoamine transporters like SERT. However, a significant data gap exists regarding its specific biological activity, pharmacological profile, and in vivo effects.

Future research should focus on:

-

In vitro pharmacological profiling: Comprehensive screening against a panel of receptors and transporters to determine its selectivity and potency.

-

In vivo studies: Evaluation of its pharmacokinetic properties and efficacy in relevant animal models of neurological disorders.

-

Structure-activity relationship (SAR) studies: Synthesis and evaluation of analogs to optimize potency and selectivity.

This technical guide serves as a foundational resource to stimulate and guide such future research efforts. The provided illustrative protocols and diagrams offer a framework for the systematic evaluation of this compound and its potential as a novel therapeutic agent.

References

An In-Depth Technical Guide to 2-(4-Fluorophenoxy)ethanamine Hydrochloride: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of 2-(4-Fluorophenoxy)ethanamine hydrochloride (CAS No: 263409-81-0), a key building block in contemporary medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's fundamental properties, synthesis, analytical characterization, and its emerging role in the development of novel therapeutics.

Core Compound Profile and Physicochemical Properties

This compound is a primary amine salt characterized by a fluorinated phenoxy ethyl scaffold. The introduction of a fluorine atom onto the phenyl ring is a strategic modification in medicinal chemistry, often employed to enhance metabolic stability, binding affinity, and pharmacokinetic profiles of drug candidates.

Molecular and Physical Data

The essential quantitative data for this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₁ClFNO | [1] |

| Molecular Weight | 191.63 g/mol | [2] |

| CAS Number | 263409-81-0 | [2][3] |

| Melting Point | 192 - 194 °C | [3] |

| Appearance | White to off-white crystalline solid | [4] |

| Solubility | Soluble in alcohols and water | [4] |

| Storage Conditions | Inert atmosphere, Room Temperature | [3] |

Chemical Structure and Rationale for its Utility

The structure of this compound is notable for the ether linkage between the fluorinated aromatic ring and the ethylamine side chain. This arrangement provides a flexible yet conformationally influenced scaffold that is a recognized pharmacophore in various experimental drugs. The fluorine substituent, in particular, can modulate the pKa of the amine and influence interactions with biological targets through hydrogen bonding or by altering the electronic nature of the aromatic ring.

Caption: Chemical structure of this compound.

Synthesis and Purification

The synthesis of this compound can be approached through several routes. The most common and industrially scalable method is the Williamson ether synthesis, followed by deprotection and salt formation. An alternative route involves the reduction of a nitrile intermediate.

Williamson Ether Synthesis Approach

This classic nucleophilic substitution reaction is a robust method for preparing ethers. In this context, the phenoxide of 4-fluorophenol acts as the nucleophile, displacing a leaving group on a protected 2-aminoethane derivative.

Caption: Workflow for the Williamson ether synthesis of 2-(4-Fluorophenoxy)ethanamine HCl.

Experimental Protocol: Williamson Ether Synthesis

-

Deprotonation of 4-Fluorophenol: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-fluorophenol (1.0 eq) in a suitable anhydrous solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 1.1 eq, 60% dispersion in mineral oil) portion-wise, ensuring the temperature does not exceed 5 °C. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour until the evolution of hydrogen gas ceases.

-

Nucleophilic Substitution: To the resulting solution of sodium 4-fluorophenoxide, add a solution of N-(2-bromoethyl)phthalimide (1.0 eq) in anhydrous DMF. Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Isolation of the Intermediate: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. The protected intermediate will precipitate out of the solution. Collect the solid by vacuum filtration, wash it with water, and dry it under vacuum.

-

Deprotection: Suspend the dried intermediate in ethanol or methanol. Add hydrazine monohydrate (1.5-2.0 eq) and reflux the mixture for 2-4 hours. A precipitate of phthalhydrazide will form.

-

Isolation of the Free Base: Cool the reaction mixture and filter off the phthalhydrazide precipitate. Concentrate the filtrate under reduced pressure to obtain the crude free base of 2-(4-fluorophenoxy)ethanamine.

-

Salt Formation and Purification: Dissolve the crude free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate. Add a solution of hydrochloric acid in ether (e.g., 2 M) dropwise with stirring until the precipitation of the hydrochloride salt is complete. Collect the white solid by vacuum filtration, wash with cold ether, and dry under vacuum to yield this compound. Recrystallization from a solvent system such as ethanol/ether can be performed for further purification.

Reduction of Nitrile Intermediate Approach

An alternative synthetic strategy involves the reduction of 2-(4-fluorophenoxy)acetonitrile. This precursor can be synthesized via a Williamson ether synthesis between 4-fluorophenol and chloroacetonitrile.

Experimental Protocol: Reduction of Nitrile

-

Synthesis of 2-(4-fluorophenoxy)acetonitrile: Prepare sodium 4-fluorophenoxide as described in the Williamson ether synthesis protocol. React this with chloroacetonitrile at room temperature to yield the nitrile intermediate.

-

Reduction: In a suitable pressure vessel, dissolve 2-(4-fluorophenoxy)acetonitrile in a solvent such as methanol or ethanol saturated with ammonia. Add a hydrogenation catalyst, for example, Raney nickel or palladium on carbon. Pressurize the vessel with hydrogen gas (typically 50-100 psi) and heat to 50-70 °C with vigorous stirring.

-

Work-up and Salt Formation: After the reaction is complete (monitored by GC or TLC), filter off the catalyst and concentrate the filtrate. The resulting free base can then be converted to the hydrochloride salt as previously described.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of this compound. A combination of spectroscopic and chromatographic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. The expected chemical shifts in the ¹H and ¹³C NMR spectra are key identifiers.

-

¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons, with splitting patterns influenced by the fluorine substituent. The two methylene groups of the ethylamine chain will appear as distinct triplets. The amine protons may appear as a broad singlet.

-

¹³C NMR: The carbon spectrum will show signals for the aromatic carbons, with the carbon directly bonded to fluorine exhibiting a large one-bond coupling constant (¹JCF). The two aliphatic carbons will also be present in the upfield region of the spectrum.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the purity of the compound. Due to the lack of a strong chromophore in the molecule, derivatization is often employed for sensitive UV detection.

Illustrative HPLC Method (with Pre-column Derivatization)

-

Derivatization Reagent: A common derivatizing agent for primary amines is dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride), which reacts with the amine to form a highly fluorescent derivative.

-

Derivatization Protocol:

-

Prepare a solution of the sample in a suitable buffer (e.g., borate buffer, pH 9.5).

-

Add a solution of dansyl chloride in acetone.

-

Incubate the mixture at a controlled temperature (e.g., 60 °C) for a specific duration.

-

Quench the reaction by adding a suitable reagent.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water with a suitable buffer (e.g., phosphate buffer).

-

Detection: Fluorescence detector with appropriate excitation and emission wavelengths for the dansyl derivative.

-

Flow Rate: 1.0 mL/min.

-

This method allows for the accurate quantification of the compound and the detection of any potential impurities.

Applications in Research and Drug Development

This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. Its structural motifs are found in compounds targeting the central nervous system.

Precursor for Serotonin-Selective Reuptake Inhibitors (SSRIs)

The fluorophenoxyethylamine scaffold is a key component of several potent and selective serotonin reuptake inhibitors. The fluorine atom can enhance the binding affinity to the serotonin transporter (SERT) and improve the metabolic stability of the resulting compounds. Researchers have explored derivatives of this compound in the development of novel antidepressants.

Dopamine Receptor Ligands

Studies have also investigated derivatives of fluorinated phenylethylamines for their affinity towards dopamine receptors. The substitution pattern on the amine and the aromatic ring can be modulated to achieve selectivity for different dopamine receptor subtypes, which is relevant for the treatment of various neurological and psychiatric disorders.

Anorectic Agents

The compound has been used in the preparation of 2-amino-5-aryl-2-oxazolines, which have shown potent anorectic (appetite-suppressing) effects in preclinical studies[1]. This highlights its potential in the development of treatments for obesity and related metabolic disorders.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile building block in the field of medicinal chemistry. Its unique structural features, particularly the presence of a fluorine atom, make it an attractive starting material for the synthesis of novel therapeutic agents targeting a range of biological systems. This guide provides a foundational understanding of its properties, synthesis, and applications, serving as a valuable resource for researchers and scientists in their drug discovery and development endeavors.

References

Technical Guide: Physicochemical Characterization of 2-(4-Fluorophenoxy)ethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties of 2-(4-Fluorophenoxy)ethanamine hydrochloride, with a core focus on its melting point. This document outlines the quantitative data, a detailed experimental protocol for its determination, and relevant biological context through a representative signaling pathway.

Core Physicochemical Data

The melting point of a substance is a critical physical property used for identification and assessment of purity. For this compound (CAS: 263409-81-0), the experimentally determined melting point is presented below.

| Parameter | Value | Reference |

| Melting Point | 192 - 194 °C | [1] |

Experimental Protocol: Melting Point Determination

The determination of the melting point of this compound is performed using the capillary method, a standard and widely accepted technique in chemical laboratories.[2][3]

Apparatus and Materials:

-

Melting point apparatus with a heating block and a calibrated thermometer or temperature probe.

-

Glass capillary tubes (sealed at one end).

-

This compound, finely powdered and dried.

-

Mortar and pestle (if the sample is not already a fine powder).

-

Spatula.

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and in the form of a fine powder to ensure efficient and uniform heat transfer.[2] If necessary, gently grind the crystalline solid using a mortar and pestle.

-

Capillary Tube Loading: Introduce the powdered sample into the open end of a glass capillary tube. Tap the sealed end of the tube gently on a hard surface to pack the sample into a dense column at the bottom. The packed sample height should be approximately 2-3 mm.[4]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating and Observation:

-

Begin heating the block at a rapid rate until the temperature is approximately 15-20 °C below the expected melting point of 192 °C.

-

Reduce the heating rate to a slow and steady 1-2 °C per minute to ensure accurate determination.

-

Continuously observe the sample through the magnifying lens of the apparatus.

-

-

Data Recording:

-

Record the temperature at which the first droplet of liquid is observed. This is the onset of the melting range.

-

Record the temperature at which the entire solid sample has completely transformed into a clear liquid. This is the end of the melting range.

-

The recorded melting point should be expressed as a range from the onset to the complete melting temperature.

-

Biological Context and Potential Signaling Pathway

While specific signaling pathways for this compound are not extensively documented, the fluorophenoxyethylamine moiety is a recognized pharmacophore present in various bioactive compounds, including some serotonin-selective reuptake inhibitors (SSRIs).[5] Compounds with this structural motif have been investigated for their potential to modulate the serotonin transporter (SERT), a key protein in neurotransmission. The following diagram illustrates a simplified representation of the serotonin reuptake mechanism and the potential site of action for an inhibitor.

Caption: Simplified diagram of a serotonin synapse showing potential inhibition of the serotonin transporter (SERT) by a compound containing the 2-(4-fluorophenoxy)ethanamine moiety.

General Experimental Workflow for Chemical Characterization

The determination of the melting point is a fundamental step in the broader workflow of characterizing a newly synthesized or isolated chemical compound. The following diagram outlines a typical experimental workflow for the characterization of a solid organic compound like this compound.

Caption: A generalized workflow for the characterization of a solid organic compound, highlighting key analytical steps.

References

An In-depth Technical Guide on the Solubility of 2-(4-Fluorophenoxy)ethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Fluorophenoxy)ethanamine hydrochloride is a chemical compound of interest in pharmaceutical research and development. A thorough understanding of its solubility is fundamental for various stages, including synthesis, purification, formulation, and analytical method development. Solubility data is a critical parameter that influences the choice of appropriate solvent systems for crystallization, chromatographic separation, and the preparation of dosage forms. This guide provides a comprehensive overview of the expected solubility characteristics and outlines a standard experimental protocol for determining precise solubility values. As an amine salt, this compound is generally expected to be soluble in polar solvents.[1][2]

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 263409-81-0 | [3] |

| Molecular Formula | C₈H₁₀FNO·HCl | [3] |

| Melting Point | 192 - 194°C | [3] |

| Appearance | Not specified (likely a solid) | |

| Storage Conditions | Inert atmosphere, Room Temperature | [3] |

Expected Solubility Profile

Based on the general solubility of amine hydrochlorides, the following table summarizes the expected qualitative solubility of this compound in various common solvents. Amine hydrochlorides are ionic compounds and, as such, typically exhibit higher solubility in polar solvents.[4][5]

| Solvent | Expected Solubility | Rationale |

| Water | Soluble to Freely Soluble | As a salt, it is expected to readily dissolve in water, a polar protic solvent.[4][5] |

| Methanol / Ethanol | Soluble | Lower-aliphatic alcohols are polar and can engage in hydrogen bonding.[4] |

| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent capable of dissolving many organic salts. |

| Dichloromethane | Sparingly Soluble to Insoluble | A less polar solvent, not as effective at solvating ionic compounds. |

| Ethyl Acetate | Sparingly Soluble to Insoluble | A moderately polar solvent with limited ability to dissolve salts. |

| Toluene / Hexane | Insoluble | Nonpolar solvents are generally poor solvents for ionic compounds like amine hydrochlorides.[4] |

| 5% Aqueous HCl | Soluble | The common ion effect may slightly decrease solubility compared to pure water, but it is expected to remain soluble.[1][2] |

| 5% Aqueous NaOH | Insoluble (as the free base) | The hydrochloride salt will react to form the free amine, which is expected to be less water-soluble and may precipitate.[1][2] |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of this compound, based on the widely accepted isothermal equilibrium (shake-flask) method.[4]

Objective: To determine the equilibrium solubility of this compound in a selection of solvents at a controlled temperature.

Materials:

-

This compound (purity >99%)

-

Analytical grade solvents (e.g., water, methanol, ethanol, DMSO, etc.)

-

Thermostatic shaker bath

-

Calibrated thermometer

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of sealed vials, each containing a known volume of a specific solvent. The excess solid is crucial to ensure that equilibrium with the dissolved solute is achieved.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the vials for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. It is advisable to conduct preliminary experiments to determine the necessary time to reach equilibrium.[4]

-

-

Phase Separation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed at the same constant temperature to permit the undissolved solid to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials.[4]

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant from each vial.

-

Immediately filter the aliquot through a syringe filter to remove any remaining solid microparticles.[4]

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV).

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

-

Data Analysis:

-

Calculate the solubility from the measured concentration and the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

The experiment should be repeated at least in triplicate to ensure the reproducibility of the results, which should be reported as the mean ± standard deviation.[4]

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Caption: A flowchart of the shake-flask solubility determination method.

References

Spectroscopic and Structural Elucidation of 2-(4-Fluorophenoxy)ethanamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-(4-Fluorophenoxy)ethanamine hydrochloride. Due to the limited availability of directly published experimental spectra, this document combines available data with predicted spectroscopic values based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Chemical Structure and Properties

-

Chemical Name: this compound

-

Synonyms: 2-(4-Fluorophenoxy)-1-ethanamine HCl, ethanaminium, 2-(4-fluorophenoxy)-, chloride

-

CAS Number: 263409-81-0

-

Molecular Formula: C₈H₁₁ClFNO

-

Molecular Weight: 191.63 g/mol

-

Melting Point: 192 - 194°C[1]

Spectroscopic Data

The following tables summarize the predicted and observed spectroscopic data for this compound.

¹H NMR Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (Predicted and Observed)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.3 (broad s) | Singlet (broad) | 3H | -NH₃⁺ |

| ~7.1-7.2 (m) | Multiplet | 2H | Ar-H (ortho to F) |

| ~6.9-7.0 (m) | Multiplet | 2H | Ar-H (ortho to O) |

| ~4.1 (t) | Triplet | 2H | -O-CH₂- |

| ~3.1 (t) | Triplet | 2H | -CH₂-NH₃⁺ |

Predicted data based on standard chemical shift tables and spectra of analogous compounds. A commercially available spectrum confirms these general regions.

¹³C NMR Spectroscopy

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~158 (d, ¹JCF ≈ 240 Hz) | C-F |

| ~155 | C-O |

| ~116 (d, ²JCF ≈ 23 Hz) | Ar-C (ortho to F) |

| ~115 (d, ³JCF ≈ 8 Hz) | Ar-C (ortho to O) |

| ~67 | -O-CH₂- |

| ~40 | -CH₂-NH₃⁺ |

Predicted data based on established substituent effects and typical chemical shift ranges for similar functional groups.

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-2800 | Strong, Broad | N-H stretch (amine salt) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2960-2850 | Medium | Aliphatic C-H stretch |

| ~1600, ~1500 | Strong | Aromatic C=C stretch |

| ~1240 | Strong | Aryl-O stretch (asymmetric) |

| ~1100 | Strong | C-N stretch |

| ~1020 | Strong | Aryl-O stretch (symmetric) |

| ~830 | Strong | para-disubstituted C-H bend |

Predicted data based on characteristic group frequencies.

Mass Spectrometry

Table 4: Mass Spectrometry Data (Predicted)

| m/z | Interpretation |

| 155 | [M-HCl]⁺, Molecular ion of the free base |

| 112 | [M-HCl - CH₂NH₂]⁺, Loss of the ethylamine side chain |

| 95 | [C₆H₄F]⁺, Fluorophenyl fragment |

| 44 | [CH₂NH₂]⁺, Ethylamine fragment |

Predicted fragmentation pattern for the free base under electron ionization.

Experimental Protocols

The following are detailed methodologies for the key experiments cited. These represent standard protocols and may require optimization for specific instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound sample

-

Deuterated dimethyl sulfoxide (DMSO-d₆)

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 500 MHz)

Procedure:

-

Accurately weigh approximately 5-10 mg of the sample.

-

Dissolve the sample in approximately 0.7 mL of DMSO-d₆ in a clean, dry vial.

-

Transfer the solution to an NMR tube.

-

Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Acquire the ¹H NMR spectrum. Typical parameters include:

-

Number of scans: 16-64

-

Relaxation delay: 1-2 seconds

-

Pulse width: 90°

-

-

Acquire the proton-decoupled ¹³C NMR spectrum. Typical parameters include:

-

Number of scans: 1024-4096

-

Relaxation delay: 2-5 seconds

-

Pulse width: 30-45°

-

-

Process the acquired data (Fourier transform, phase correction, baseline correction, and referencing to the residual solvent peak of DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Method: Potassium Bromide (KBr) Pellet

-

Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[1][2]

-

Place a portion of the mixture into a pellet-forming die.

-

Press the die under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[2]

-

Carefully remove the pellet from the die and place it in the sample holder of the IR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Method: Electrospray Ionization (ESI) Mass Spectrometry

-

Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Infuse the sample solution directly into the ESI source of the mass spectrometer at a flow rate of 5-10 µL/min.

-

Acquire the mass spectrum in positive ion mode. Typical ESI source parameters include:

-

Capillary voltage: 3-4 kV

-

Nebulizing gas (N₂) pressure: 30-40 psi

-

Drying gas (N₂) flow rate: 5-10 L/min

-

Drying gas temperature: 300-350 °C

-

-

For fragmentation analysis (MS/MS), select the molecular ion of the free base ([M-HCl]⁺) as the precursor ion and apply collision-induced dissociation (CID) with varying collision energies to generate a product ion spectrum.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic characteristics of this compound. The tabulated data, combining predicted and available information, along with the detailed experimental protocols, offer a robust framework for researchers and professionals engaged in the synthesis, analysis, and development of this and related compounds. The provided workflow visualization further clarifies the logical progression of spectroscopic analysis for structural confirmation.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-(4-Fluorophenoxy)ethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 2-(4-Fluorophenoxy)ethanamine hydrochloride. Due to the limited availability of publicly accessible, experimentally verified spectral data for this specific compound, this guide presents a predicted spectrum based on the analysis of analogous compounds. This information is intended to serve as a valuable reference for the identification, characterization, and quality control of this compound in research and development settings.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR spectral data for this compound. These predictions are derived from known chemical shifts and coupling constants of structurally similar compounds, including 4-fluoroanisole, 2-phenoxyethanol, and various ethylamine hydrochlorides. The spectrum is predicted for a sample dissolved in dimethyl sulfoxide-d₆ (DMSO-d₆), a common solvent for amine salts.

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-4, H-5 | 7.10 - 7.25 | Multiplet (AA'BB' system) | - | 2H |

| H-3, H-6 | 6.95 - 7.10 | Multiplet (AA'BB' system) | - | 2H |

| H-1 | ~4.20 | Triplet | ~5.0 | 2H |

| H-2 | ~3.25 | Triplet | ~5.0 | 2H |

| -NH₃⁺ | 8.0 - 8.5 | Broad singlet | - | 3H |

Disclaimer: The data presented in this table is a prediction and should be confirmed with experimental data.

Structural Diagram and Proton Assignments

The following diagram illustrates the chemical structure of this compound with the assigned proton labels corresponding to the data in Table 1.

Experimental Protocol for ¹H NMR Spectroscopy

This section outlines a standard protocol for the preparation and analysis of an amine hydrochloride sample, such as this compound, by ¹H NMR spectroscopy.

1. Materials and Equipment:

-

This compound (5-10 mg)

-

Deuterated solvent (e.g., DMSO-d₆)

-

High-precision 5 mm NMR tubes

-

Vortex mixer

-

Pipettes and tips

-

Glass wool

-

NMR spectrometer (e.g., 400 MHz or higher)

2. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound directly into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.

-

Vortex the mixture until the sample is completely dissolved. Gentle warming may be applied if necessary to aid dissolution.

-

Prepare a filter by placing a small plug of glass wool into a Pasteur pipette.

-

Filter the sample solution through the glass wool plug directly into a clean NMR tube to remove any particulate matter. The final volume in the NMR tube should be sufficient to cover the detection coils (typically a height of ~4-5 cm).

-

Cap the NMR tube securely.

3. NMR Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include:

-

Pulse angle: 30-45°

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-5 seconds

-

Number of scans: 8-16 (adjust as needed for optimal signal-to-noise ratio)

-

-

Process the acquired Free Induction Decay (FID) data by applying a Fourier transform.

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift axis by referencing the residual solvent peak (for DMSO-d₆, δ ≈ 2.50 ppm).

-

Integrate all signals and determine the multiplicity and coupling constants of each peak.

The following flowchart visualizes the general workflow for acquiring the ¹H NMR spectrum.

13C NMR chemical shifts for 2-(4-Fluorophenoxy)ethanamine hydrochloride

An In-Depth Technical Guide to the 13C NMR Chemical Shifts of 2-(4-Fluorophenoxy)ethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a key building block in the synthesis of various pharmacologically active molecules. Its structural integrity is paramount to the efficacy and safety of the final drug product. Among the suite of analytical techniques available for molecular characterization, 13C NMR spectroscopy stands out for its ability to provide a unique fingerprint of the carbon skeleton. Each carbon atom in a distinct chemical environment gives rise to a specific signal, or chemical shift, in the 13C NMR spectrum. The precise location of these shifts is highly sensitive to the surrounding electronic environment, making 13C NMR an invaluable tool for confirming molecular structure, identifying impurities, and assessing purity.

This guide will delve into the theoretical underpinnings of the 13C NMR chemical shifts observed for this compound, provide a detailed experimental protocol for data acquisition, and present an analysis of the spectral data, including the assignment of each carbon signal.

Theoretical Principles Governing 13C NMR Chemical Shifts

The 13C NMR chemical shift (δ) is a measure of the resonance frequency of a carbon nucleus relative to a standard reference, typically tetramethylsilane (TMS). The chemical shift is primarily influenced by the electron density around the carbon nucleus. Factors such as the electronegativity of neighboring atoms, hybridization state, and solvent effects all play a crucial role in determining the final chemical shift value.

In the case of this compound, several key structural features dictate the observed chemical shifts:

-

The Aromatic Ring and the Fluorine Substituent: The fluorine atom, being the most electronegative element, exerts a strong influence on the electron distribution within the benzene ring. This effect is twofold: a strong electron-withdrawing inductive effect (-I) and a moderate electron-donating mesomeric effect (+M). These competing effects lead to a complex pattern of shielding and deshielding for the aromatic carbons. The carbon directly attached to the fluorine (C-4) experiences a significant downfield shift due to the inductive effect, but this is tempered by the mesomeric effect. The ortho (C-3, C-5) and meta (C-2, C-6) carbons are also affected, leading to distinct chemical shifts.

-

The Ether Linkage: The oxygen atom of the ether linkage is also highly electronegative, leading to a deshielding (downfield shift) of the adjacent carbon atoms (C-1 and C-7). The C-1 carbon of the aromatic ring will be shifted downfield due to the ether oxygen's electron-withdrawing nature.

-

The Ethylamine Side Chain: The two aliphatic carbons of the ethylamine side chain (C-7 and C-8) have distinct chemical environments. C-7, being directly attached to the electronegative oxygen, is expected to be more deshielded than C-8.

-

The Protonated Amine Group: The presence of the hydrochloride salt means the terminal amine group is protonated (-NH3+). This protonation has a significant electron-withdrawing effect, causing a downfield shift for the adjacent carbon (C-8) and, to a lesser extent, for C-7.

-

Solvent Effects: The choice of deuterated solvent can influence the observed chemical shifts. Hydrogen bonding interactions between the solvent and the analyte, particularly with the protonated amine group, can alter the electronic environment and thus the chemical shifts. Common solvents for this analysis include DMSO-d6, D2O, and CDCl3.

Experimental Protocol: 13C NMR Data Acquisition

The following protocol outlines the steps for acquiring a high-quality 13C NMR spectrum of this compound.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh approximately 20-30 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, D2O, or CDCl3) in a clean, dry 5 mm NMR tube.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.

-

Add a small amount of TMS as an internal standard (0 ppm), if not already present in the solvent.

-

-

NMR Spectrometer Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain sharp, well-resolved peaks.

-

-

Acquisition Parameters:

-

Set the spectrometer to acquire a 13C NMR spectrum.

-

Typical acquisition parameters include:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker spectrometer).

-

Spectral Width: A range sufficient to cover all expected carbon signals (e.g., 0-200 ppm).

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay (d1): A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, ensuring accurate signal integration.

-

Number of Scans (ns): Due to the low natural abundance of 13C, a larger number of scans is required. This can range from a few hundred to several thousand, depending on the sample concentration and desired signal-to-noise ratio.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum to obtain a flat baseline and positive, absorptive peaks.

-

Reference the spectrum by setting the TMS signal to 0 ppm.

-

Integrate the signals (optional for 13C NMR, as integrals are not always proportional to the number of carbons unless specific experimental conditions are met).

-

Perform peak picking to determine the precise chemical shifts.

-

Experimental Workflow Diagram

Caption: Workflow for 13C NMR data acquisition and processing.

Analysis and Assignment of 13C NMR Spectrum

The following table summarizes the expected in various deuterated solvents. The assignments are based on theoretical predictions, empirical data from similar structures, and spectral databases.

Molecular Structure and Carbon Numbering

Caption: Molecular structure and carbon numbering of 2-(4-Fluorophenoxy)ethanamine.

Table of 13C NMR Chemical Shifts (δ, ppm)

| Carbon Atom | DMSO-d6 | D2O | CDCl3 | Rationale for Assignment |

| C1 | ~154.5 | ~155.0 | ~154.8 | Quaternary aromatic carbon attached to the electronegative oxygen atom, resulting in a downfield shift. |

| C2, C6 | ~116.5 | ~117.0 | ~116.8 | Aromatic CH carbons ortho to the ether linkage, shielded relative to C1 and C4. |

| C3, C5 | ~115.8 | ~116.3 | ~116.1 | Aromatic CH carbons meta to the ether linkage and ortho to the fluorine, showing coupling with fluorine (doublet). |

| C4 | ~157.0 (d) | ~157.5 (d) | ~157.3 (d) | Aromatic carbon directly bonded to fluorine, significantly deshielded and split into a doublet due to C-F coupling. |

| C7 | ~66.0 | ~66.5 | ~66.3 | Aliphatic carbon attached to the ether oxygen, deshielded. |

| C8 | ~38.5 | ~39.0 | ~38.8 | Aliphatic carbon adjacent to the protonated amine group, deshielded due to the inductive effect of -NH3+. |

Note: The exact chemical shifts can vary slightly depending on the specific experimental conditions, including temperature and concentration. The values presented are typical and should be used as a guide.

Conclusion

13C NMR spectroscopy is a powerful and indispensable technique for the structural characterization of this compound. A thorough understanding of the factors influencing chemical shifts, coupled with a robust experimental protocol, allows for the unambiguous assignment of each carbon signal in the molecule. This guide provides the theoretical framework and practical details necessary for researchers, scientists, and drug development professionals to confidently utilize 13C NMR for the quality assessment and structural verification of this important pharmaceutical intermediate. The provided data and methodologies serve as a reliable reference for routine analysis and further research in the field.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Reich, H. J. (n.d.). Structure Determination Using Spectroscopy. University of Wisconsin. Retrieved from [Link]

-

Hornak, J. P. (n.d.). The Basics of NMR. Rochester Institute of Technology. Retrieved from [Link]

FT-IR Analysis of 2-(4-Fluorophenoxy)ethanamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 2-(4-Fluorophenoxy)ethanamine hydrochloride. This document outlines a detailed experimental protocol, presents a thorough interpretation of the spectral data, and includes a visual representation of the analytical workflow.

Introduction

This compound is a chemical intermediate of significant interest in pharmaceutical research and development. Its molecular structure comprises a 4-fluorophenoxy group linked to an ethanamine hydrochloride moiety. FT-IR spectroscopy is a powerful, non-destructive analytical technique that provides valuable information about the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, an FT-IR spectrum is generated, which serves as a unique molecular "fingerprint." This guide will detail the characteristic vibrational modes of this compound, aiding in its identification, purity assessment, and characterization.

Experimental Protocol

A standard experimental procedure for conducting an FT-IR analysis of this compound is as follows:

Objective: To obtain a high-quality FT-IR spectrum of solid this compound for qualitative analysis of its functional groups.

Materials and Equipment:

-

This compound sample

-

Fourier-Transform Infrared (FT-IR) spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector

-

Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal

-

Spatula

-

Isopropanol or ethanol for cleaning

-

Lint-free wipes

Procedure:

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's instructions.

-

Purge the sample compartment with dry nitrogen or air to minimize interference from atmospheric water and carbon dioxide.

-

-

Background Spectrum Acquisition:

-

Clean the surface of the ATR crystal thoroughly with isopropanol or ethanol using a lint-free wipe.

-

Once the crystal is dry, collect a background spectrum. This will account for the absorbance of the ATR crystal and the surrounding atmosphere. The background spectrum is typically an average of 32 to 64 scans.

-

-

Sample Preparation and Analysis:

-

Place a small amount of the solid this compound sample onto the center of the ATR crystal using a clean spatula.

-

Apply consistent pressure to the sample using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum. The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. To improve the signal-to-noise ratio, 32 to 64 scans are typically co-added.

-

-

Data Processing and Analysis:

-

The collected sample spectrum is automatically ratioed against the background spectrum by the instrument's software to produce the final absorbance spectrum.

-

Perform any necessary data processing, such as baseline correction or smoothing.

-

Identify and label the characteristic absorption peaks in the spectrum. Compare the peak positions with known vibrational frequencies of functional groups to confirm the chemical structure.

-

Data Presentation: FT-IR Peak Assignments

The FT-IR spectrum of this compound is characterized by the absorption bands corresponding to its distinct functional groups. The following table summarizes the expected vibrational modes and their corresponding wavenumber ranges.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| 3200 - 2800 | N-H stretching (asymmetric and symmetric) | Primary amine salt (R-NH₃⁺) | Strong, Broad |

| 3100 - 3000 | C-H stretching (aromatic) | Aromatic Ring | Medium |

| 2960 - 2850 | C-H stretching (aliphatic) | Ethanamine chain (-CH₂-) | Medium |

| 1620 - 1580 | N-H bending (asymmetric) | Primary amine salt (R-NH₃⁺) | Medium |

| 1510 - 1470 | C=C stretching | Aromatic Ring | Strong |

| 1250 - 1200 | Asymmetric C-O-C stretching | Aryl-alkyl ether | Strong |

| 1100 - 1000 | C-F stretching | Fluoroaromatic | Strong |

| 850 - 800 | C-H out-of-plane bending | p-disubstituted aromatic ring | Strong |

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical workflow for the FT-IR analysis of this compound.

Mass Spectrometry Fragmentation of 2-(4-Fluorophenoxy)ethanamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pathways of 2-(4-Fluorophenoxy)ethanamine hydrochloride. In the absence of direct experimental data for this specific compound, this document leverages established principles of mass spectrometry, including the known fragmentation behaviors of aromatic ethers, primary amines, and fluoroaromatic compounds, to propose a detailed fragmentation scheme.[1][2][3][4] This guide is intended to assist researchers in the structural elucidation and characterization of this and structurally related molecules. The content includes predicted fragmentation patterns, tables of key fragment ions, a detailed experimental protocol for analysis via electrospray ionization tandem mass spectrometry (ESI-MS/MS), and a visual representation of the proposed fragmentation pathways using Graphviz.

Introduction

2-(4-Fluorophenoxy)ethanamine is a molecule of interest in pharmaceutical research and development. Understanding its behavior under mass spectrometric conditions is crucial for its identification, characterization, and quality control. Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structure of a compound by analyzing the mass-to-charge ratio of its ions and their fragments.[1] This guide focuses on the predicted fragmentation of 2-(4-Fluorophenoxy)ethanamine, assuming analysis of the free base after in-source dissociation of the hydrochloride salt.

Predicted Fragmentation Pathways

Upon introduction into the mass spectrometer, this compound is expected to dissociate, and the free amine will be protonated, most likely at the primary amine, to form the molecular ion [M+H]⁺. The fragmentation of this protonated molecule is predicted to proceed through several key pathways, primarily dictated by the presence of the amine and ether functional groups.

Alpha-Cleavage of the Amine

A dominant fragmentation pathway for aliphatic amines is alpha-cleavage, which involves the cleavage of the C-C bond adjacent to the nitrogen atom.[3][5][6][7] This process is driven by the stabilization of the resulting cation through resonance with the nitrogen lone pair. For 2-(4-Fluorophenoxy)ethanamine, this would involve the cleavage of the bond between the two carbon atoms of the ethyl chain.

Cleavage of the Ether Linkage

Aromatic ethers are known to undergo cleavage at the ether bond.[8] This can occur in two ways: cleavage of the C-O bond between the aromatic ring and the ether oxygen, or cleavage of the C-O bond between the ether oxygen and the ethyl group. The stability of the resulting fragments, such as a phenoxy radical or cation, will influence the prevalence of these pathways.

Fragmentation of the Aromatic Ring

The fluorinated phenyl ring itself can undergo fragmentation, although this typically requires higher collision energies. The presence of the fluorine atom can influence the fragmentation pattern of the aromatic ring.

Data Presentation: Predicted Fragment Ions

The following tables summarize the predicted key fragment ions for 2-(4-Fluorophenoxy)ethanamine, their proposed structures, and the fragmentation pathways from which they are derived. The exact mass-to-charge ratios (m/z) are calculated based on the most abundant isotopes.

Table 1: Predicted Major Fragment Ions of 2-(4-Fluorophenoxy)ethanamine

| m/z (Predicted) | Proposed Structure | Proposed Fragmentation Pathway |

| 156.0921 | [C₈H₁₁FNO + H]⁺ | Protonated Molecular Ion |

| 111.0397 | [C₆H₄FO]⁺ | Cleavage of the C-O ether bond (benzylic) |

| 45.0597 | [C₂H₆N]⁺ | Alpha-cleavage of the ethylamine side chain |

Table 2: Other Plausible Fragment Ions

| m/z (Predicted) | Proposed Structure | Proposed Fragmentation Pathway |

| 125.0659 | [C₈H₈FO]⁺ | Loss of ammonia (NH₃) from the molecular ion |

| 95.0346 | [C₆H₄F]⁺ | Loss of oxygen from the 4-fluorophenoxy cation |

| 77.0390 | [C₆H₅]⁺ | Loss of fluorine from the fluorophenyl cation |

Experimental Protocols

While no specific experimental protocol for this compound was found, the following is a general procedure for the analysis of small molecule amine hydrochloride salts using LC-ESI-MS/MS, adapted from established methods for similar compounds.[9][10]

Sample Preparation

-

Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or a mixture of methanol and water.

-

Working Solution Preparation: Dilute the stock solution with the initial mobile phase to a final concentration of approximately 1-10 µg/mL.

Liquid Chromatography Conditions

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for separation.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B over several minutes, hold for a short period, and then return to the initial conditions for equilibration.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 1-5 µL.

Mass Spectrometry Conditions

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Capillary Voltage: 3.5-4.5 kV.

-

Source Temperature: 120-150 °C.

-

Desolvation Temperature: 350-450 °C.

-

Desolvation Gas Flow: 600-800 L/hr.

-

Collision Gas: Argon.

-

MS/MS Analysis: Perform product ion scans of the protonated molecular ion ([M+H]⁺) using a range of collision energies (e.g., 10-40 eV) to observe the different fragmentation pathways.

Visualization of Predicted Fragmentation Pathway

The following diagram illustrates the proposed core fragmentation pathways of protonated 2-(4-Fluorophenoxy)ethanamine.

Caption: Predicted ESI-MS/MS fragmentation pathway of 2-(4-Fluorophenoxy)ethanamine.

Conclusion

This technical guide presents a theoretically derived fragmentation pathway for this compound based on fundamental principles of mass spectrometry. The proposed major fragmentation routes include alpha-cleavage of the ethylamine side chain and cleavage of the ether linkage, leading to characteristic fragment ions. The provided experimental protocol offers a starting point for the analysis of this compound. It is important to note that this information is predictive, and empirical data from tandem mass spectrometry experiments are required for definitive structural confirmation. Researchers can use this guide as a foundational resource for method development and data interpretation in the analysis of 2-(4-Fluorophenoxy)ethanamine and related compounds.

References

- 1. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 2. Alpha (α) Cleavage - Chemistry Steps [chemistrysteps.com]